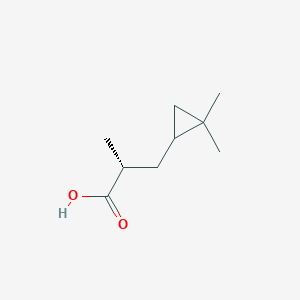
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid is an organic compound characterized by a cyclopropyl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations to introduce the carboxylic acid moiety. One common method involves the use of a cyclopropanation reaction with diazomethane or a similar reagent to form the cyclopropyl ring. Subsequent steps may include oxidation and esterification reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.
化学反应分析
Types of Reactions
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or use as a drug intermediate.
Industry: The compound can be used in the development of new materials or as a specialty chemical in various industrial processes.
作用机制
The mechanism of action of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may confer unique binding properties, allowing the compound to modulate biological pathways or chemical reactions. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
- (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylbutanoic acid
- (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpentanoic acid
- (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylhexanoic acid
Uniqueness
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid is unique due to its specific structural configuration and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(2R)-3-(2,2-dimethylcyclopropyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(8(10)11)4-7-5-9(7,2)3/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHCQYVFSKPUJP-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC1(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2961054.png)
![1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961055.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2961056.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2961059.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2961060.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2961061.png)

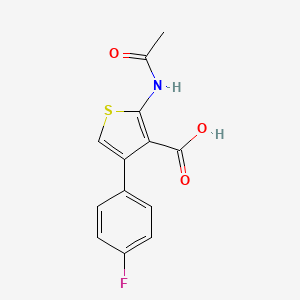
![[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B2961065.png)
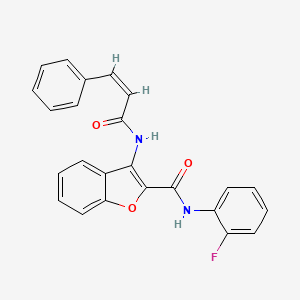
![2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2961070.png)
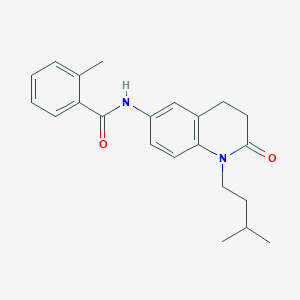
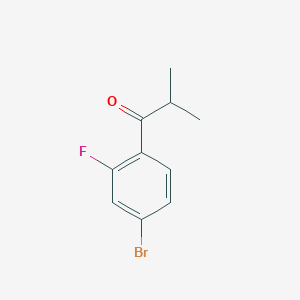
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2961074.png)
